molecular formula C14H16O3S B7871889 (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol

(2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7871889
M. Wt: 264.34 g/mol
InChI Key: QRXSXRIAXGMXNV-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol is an organic compound with the molecular formula C14H16O3S It is characterized by the presence of both a dimethoxyphenyl group and a methylthiophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanone: Similar structure but with a ketone group instead of a methanol moiety.

    (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol moiety.

    (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)propane: Similar structure but with a propane group instead of a methanol moiety.

Uniqueness: The presence of both dimethoxyphenyl and methylthiophenyl groups in (2,5-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol imparts unique chemical properties, such as enhanced reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-9-4-7-13(18-9)14(15)11-8-10(16-2)5-6-12(11)17-3/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXSXRIAXGMXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=C(C=CC(=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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